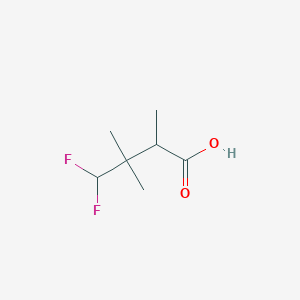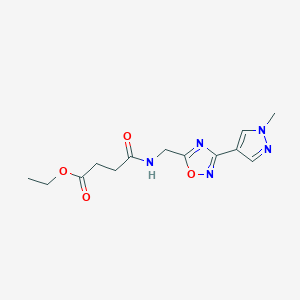
ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. Its structure comprises a pyrazole and oxadiazole ring, connected via an amino linkage to a butanoate ester, suggesting diverse reactivity and potential for modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate involves multi-step synthesis. Typically, starting with the construction of the pyrazole ring, followed by the formation of the oxadiazole ring, and finally coupling these moieties with a suitable butanoate ester. Each step requires specific conditions:
Formation of Pyrazole Ring: : This can be achieved through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds, under acidic or basic conditions.
Synthesis of Oxadiazole Ring: : Commonly synthesized by the cyclization of acyl hydrazides with nitrile oxides, under neutral or slightly basic conditions.
Final Coupling Reaction: : The final step involves a condensation reaction between the pyrazole-oxadiazole intermediate and ethyl 4-aminobutanoate, usually facilitated by a coupling agent like EDCI in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would typically involve optimization for scale, such as continuous flow synthesis or the use of high-efficiency catalysis to ensure maximum yield and purity. Such methods may also include advanced purification techniques like crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate can undergo several types of reactions, including:
Oxidation and Reduction: : The compound can participate in redox reactions, potentially altering the functional groups within the pyrazole or oxadiazole rings.
Substitution Reactions: : Nucleophilic or electrophilic substitution reactions can occur at various sites within the molecule, particularly the ester or amino groups.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, under mild to moderate conditions (e.g., room temperature to reflux).
Major Products
The products of these reactions depend on the specific conditions but might include various functionalized derivatives of the original compound, potentially with altered biological or chemical properties.
Applications De Recherche Scientifique
Ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate has broad applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, potentially with applications in materials science.
Biology: : This compound can serve as a probe or ligand in studying biological systems, particularly those involving enzyme-substrate interactions.
Medicine: : There is potential for this compound to be developed as a pharmaceutical agent, given its unique structure and potential bioactivity.
Industry: : It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The exact mechanism by which ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate exerts its effects depends on its specific application. Generally, its action involves interacting with molecular targets such as enzymes or receptors. The pyrazole and oxadiazole rings can participate in binding interactions, while the ester and amino groups might undergo specific chemical transformations, facilitating the compound's biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate can be compared to other compounds with similar structures:
Ethyl 4-amino-4-oxobutanoate: : Similar but lacks the pyrazole and oxadiazole rings, affecting its chemical and biological properties.
Pyrazole derivatives: : Various pyrazole-containing compounds exhibit diverse reactivity and biological activities.
Oxadiazole derivatives: : Like pyrazole derivatives, oxadiazole compounds also have wide-ranging applications.
The uniqueness of this compound lies in its combined structural features, which confer unique chemical reactivity and potential biological activity not seen in simpler or individual pyrazole or oxadiazole compounds.
Propriétés
IUPAC Name |
ethyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-3-21-12(20)5-4-10(19)14-7-11-16-13(17-22-11)9-6-15-18(2)8-9/h6,8H,3-5,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMQIKHXJKARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=NC(=NO1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2867276.png)
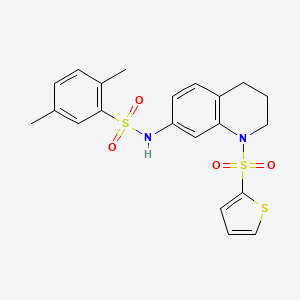

![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)
![4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2867284.png)
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
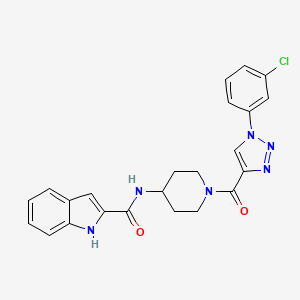
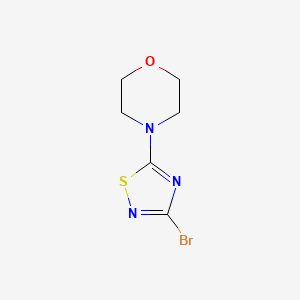
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
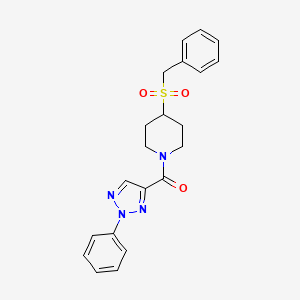
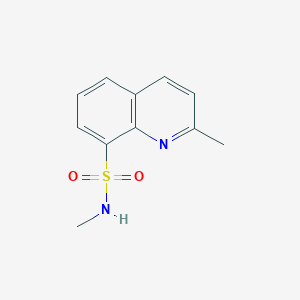
![5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2867296.png)
